Cyclopentanone, 2-methyl-2-(3-oxobutyl)-

Description

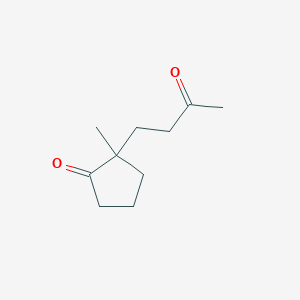

Cyclopentanone, 2-methyl-2-(3-oxobutyl)- (CAS 869065-33-8) is a substituted cyclopentanone derivative with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.297 g/mol . Its structure features a five-membered cyclopentanone ring with a methyl group and a 3-oxobutyl (β-ketobutyl) substituent at the 2-position. This compound belongs to a class of cyclopentanone derivatives known for their versatility in organic synthesis, fragrance production, and fuel precursor applications .

Cyclopentanone derivatives are widely used as intermediates in synthesizing jasmine-like fragrances (e.g., jasmine ketone) and polymer monomers . The 3-oxobutyl group in this compound may enhance its reactivity in aldol condensation reactions, a key pathway for generating long-chain hydrocarbons for biofuels . Additionally, the branched substituents could influence its physical properties, such as boiling point and solubility, compared to linear-chain derivatives.

Properties

CAS No. |

4326-84-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-methyl-2-(3-oxobutyl)cyclopentan-1-one |

InChI |

InChI=1S/C10H16O2/c1-8(11)5-7-10(2)6-3-4-9(10)12/h3-7H2,1-2H3 |

InChI Key |

XEEJWRGYBRYFCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1(CCCC1=O)C |

Origin of Product |

United States |

Preparation Methods

Iron(III)-Catalyzed Michael Addition

The most widely documented method involves the Michael addition of methyl vinyl ketone (MVK) to cyclopentanone-2-carboxylic acid ethyl ester under iron(III) chloride catalysis.

Procedure :

- Reagent Setup : Combine cyclopentanone-2-carboxylic acid ethyl ester (160 mmol) with FeCl₃·6H₂O (3.2 mmol) in dichloromethane.

- MVK Addition : Introduce MVK (182 mmol) via syringe pump over 1 hour at 20–25°C.

- Reaction Completion : Stir for 12 hours, followed by solvent removal under reduced pressure.

- Purification : Distill the crude product to yield 91–93% pure compound (bp 110–112°C at 0.1 mmHg).

Key Advantages :

Triethylamine-Mediated Condensation

An alternative protocol employs triethylamine (TEA) in dichloromethane to facilitate the conjugate addition of MVK to 2-methyl-1,3-cyclopentanedione:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (MVK:Substrate) | 1.1:1 |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 95% |

Mechanistic Insight :

TEA deprotonates the active methylene group, generating an enolate that attacks MVK’s β-carbon. The subsequent keto-enol tautomerization stabilizes the adduct.

Acid-Catalyzed Cyclocondensation

DMF/Sodium Methoxide System

A Chinese patent (CN103333070B) details a two-step industrial process :

Step 1 – Alkylation :

- React dimethyl adipate (300–500 kg) with sodium methoxide (120–140 kg) in DMF at 90–110°C for 8–10 hours.

- Recover methanol via condensation.

Step 2 – Acidification :

- Treat the intermediate with 30% HCl (200–400 kg) and water.

- Extract with toluene, wash, and vacuum-distill to obtain the product (purity >98%).

Scale-Up Considerations :

- Requires corrosion-resistant reactors due to HCl use

- Toluene recycling reduces environmental impact

Electrochemical Decarboxylation

Oxidative Decarboxylation of Malonic Acids

Recent advances utilize electrochemical methods to convert substituted malonic acids into 1,4-diketones:

Protocol :

- Synthesize malonic acid precursor via Michael addition of diethyl malonate to MVK.

- Perform constant-current electrolysis (50 mA/cm²) in methanol/H₂O (9:1) at 25°C.

- Acidify with 1M HCl to induce cyclization.

Performance Metrics :

| Metric | Value |

|---|---|

| Faradaic Efficiency | 78% |

| Isolated Yield | 83% |

| Purity | >99% (GC-MS) |

This method eliminates stoichiometric oxidants, aligning with green chemistry principles.

Asymmetric Synthesis Routes

Chiral Auxiliary Approach

The US patent US4105696A describes enantioselective synthesis using (-)-ephedrine:

Critical Steps :

- Form a Schiff base between 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione and (-)-ephedrine.

- Crystallize the diastereomeric complex from benzene.

- Hydrolyze with 1M H₂SO₄ to recover the optically active product (ee >90%).

Applications :

- Production of non-racemic intermediates for pharmaceuticals

- Control of stereochemistry in polycyclic terpenoids

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |

|---|---|---|---|---|

| FeCl₃ Catalysis | 91–93 | Industrial | Moderate (solvent use) | 120–150 |

| TEA Condensation | 95 | Lab-scale | Low (CH₂Cl₂) | 200–220 |

| DMF/NaOMe Process | 85–90 | Pilot-plant | High (HCl waste) | 90–110 |

| Electrochemical | 83 | Bench-scale | Very Low | 300–350 |

| Asymmetric Synthesis | 65–70 | Specialty | Moderate (benzene) | 450–500 |

Key Findings :

- Iron(III) catalysis offers the best balance of yield and scalability for bulk production.

- Electrochemical methods show promise for sustainable manufacturing but require cost reductions.

- Asymmetric routes are niche, reserved for high-value enantiopure targets.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-methyl-2-(3-oxobutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups using appropriate nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Compounds with different functional groups replacing the oxobutyl group

Scientific Research Applications

Cyclopentanone, 2-methyl-2-(3-oxobutyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-methyl-2-(3-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Research Findings and Implications

- Fuel Production: The 3-oxobutyl group in the target compound may enable novel branching patterns in aldol condensation products, improving fuel density for aviation applications .

- Fragrance Chemistry : Structural modifications could balance odor intensity and solubility, offering alternatives to jasmine ketone in cosmetic formulations .

Q & A

Q. How do discrepancies in oxidation stability data arise across studies?

- Variability stems from test protocols: pure isooctane vs. blended fuels (e.g., E10) yield different induction times (400 vs. 600 minutes). Standardize using ASTM D7545 for biofuels and control peroxide formation via nitrogen sparging during storage .

Methodological Tables

Table 1. Key Analytical Techniques for Cyclopentanone Derivatives

| Technique | Application | Reference |

|---|---|---|

| GC-MS | Structural elucidation, purity | |

| FTIR | Functional group stability | |

| Shock tube | High-temperature oxidation kinetics | |

| Hansen analysis | Elastomer compatibility prediction |

Table 2. Catalyst Performance in Aldol Condensation

| Catalyst Type | Yield (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| Hydrotalcite | 85 | 92 | 60°C, 6 h |

| Zr-Al oxide | 78 | 88 | 60°C, 6 h |

| Acidic resin | 65 | 75 | 60°C, 6 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.